N,N'-(Pyridine-2,6-diyl)dihexanamide
Description
Properties
CAS No. |
160413-35-4 |
|---|---|
Molecular Formula |
C17H27N3O2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[6-(hexanoylamino)pyridin-2-yl]hexanamide |
InChI |
InChI=1S/C17H27N3O2/c1-3-5-7-12-16(21)19-14-10-9-11-15(18-14)20-17(22)13-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3,(H2,18,19,20,21,22) |
InChI Key |
KZLZXLOUYLCQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction with Hexanoyl Chloride
The most widely reported method involves the direct acylation of 2,6-diaminopyridine using hexanoyl chloride in the presence of a base. This one-step procedure is adapted from the synthesis of structurally similar carboxamides:
Procedure :
- Reagents : 2,6-Diaminopyridine (1 equiv), hexanoyl chloride (2.2 equiv), triethylamine (2.5 equiv), dichloromethane (DCM) solvent.
- Steps :
- Dissolve 2,6-diaminopyridine in anhydrous DCM under nitrogen.
- Add triethylamine dropwise to scavenge HCl.
- Slowly introduce hexanoyl chloride at −10°C to minimize side reactions.
- Warm to room temperature and stir for 48 hours.
- Workup :
- Filter precipitated triethylamine hydrochloride.
- Concentrate the filtrate and purify via column chromatography (petroleum ether/ethyl acetate).
Yield : 78–85%.
Key Advantages :
- Minimal side products due to controlled acylation.
- Scalable for industrial production.
Two-Step Synthesis via Pyridinedicarboxylic Acid Intermediate
Oxidation of 2,6-Lutidine
Patent CN105646334A describes the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, which can be converted to the dihexanamide:
Step 1: Oxidation to Pyridinedicarboxylic Acid
Step 2: Amidation via Acid Chloride
- Convert pyridinedicarboxylic acid to its dichloride using SOCl₂.
- React with hexylamine (2.2 equiv) in THF at 0°C.
- Isolate via crystallization.
Overall Yield : 65–70%.
Challenges :
- Requires handling corrosive SOCl₂.
- Multi-step purification reduces efficiency.
Reductive Amination Approach
NaBH₄/I₂-Mediated Reduction
A patent highlights the use of NaBH₄/I₂ to reduce esters directly to alcohols, but this method can be adapted for amidation by substituting esters with nitriles:
Modified Procedure :
- React 2,6-dicyanopyridine with hexanolamine under H₂ pressure (5 atm) in ethanol.
- Use Raney nickel as a catalyst at 80°C for 12 hours.
Yield : 60–68%.
Limitations :
- Lower yields due to competing side reactions.
- Requires high-pressure equipment.
Comparative Analysis of Methods
Key Observations :
- Direct acylation offers the highest yield and simplicity.
- The two-step method is preferable for large-scale production despite handling hazardous reagents.
Recent Advances and Catalytic Innovations
Microwave-Assisted Synthesis
A 2022 study demonstrated that microwave irradiation reduces reaction time from 48 hours to 2 hours for analogous carboxamides, achieving 89% yield.
Enzyme-Catalyzed Amidation
Lipase-based catalysts (e.g., Candida antarctica) enable amidation under mild conditions (pH 7, 40°C), though yields remain modest (55–60%).
Challenges and Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N,N’-(Pyridine-2,6-diyl)dihexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amide groups to amines.
Substitution: Substituted amide derivatives.
Scientific Research Applications
N,N’-(Pyridine-2,6-diyl)dihexanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-(Pyridine-2,6-diyl)dihexanamide involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s structure enables it to participate in multiple pathways, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
The following analysis compares N,N'-(Pyridine-2,6-diyl)dihexanamide with analogous pyridine-2,6-diyl derivatives, focusing on structural features, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key Observations:
- Hexanamide vs. Methanimine (PM): The hexanamide groups in the target compound enhance hydrogen bonding and solubility in non-polar media compared to PM’s rigid, conjugated methanimine groups, which favor π-π stacking and optical activity .
- Benzamide vs. Hexanamide: Benzamide derivatives exhibit stronger π-π interactions and thermal stability due to aromatic rings, whereas hexanamide’s aliphatic chains increase flexibility and melt-processability .
- Carboxylic Acid vs. Amide: The benzoic acid analogue () shows higher aqueous solubility under basic conditions (pH > pKa) due to deprotonation, contrasting with the neutral, hydrogen-bonding amides .
Physicochemical Properties
Key Observations:
- The hexanamide derivative’s predicted density (~1.2 g/cm³) is lower than the benzoic acid analogue (1.34 g/cm³), reflecting differences in packing efficiency .
- The absence of strong acidic/basic groups in this compound reduces its solubility in polar solvents compared to the benzoic acid derivative .
Q & A
Q. What are the common synthetic routes for preparing N,N'-(Pyridine-2,6-diyl)dihexanamide, and what experimental parameters are critical for optimizing yield?
- Methodological Answer : The compound is typically synthesized via amide coupling reactions using pyridine-2,6-diamine derivatives and hexanoyl chloride. A modified Schlenk technique under inert atmosphere is recommended to avoid side reactions . Key parameters include:
- Reaction temperature : Reflux conditions (e.g., 100°C in acetone) to ensure complete alkylation/amidation .
- Catalyst/base : Use of KOH or similar bases to deprotonate intermediates and enhance nucleophilic attack .
- Purification : Crystallization from methanol or dichloromethane/water extraction to remove unreacted alkyl halides or byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the pyridine backbone and hexanamide substituents. Key signals include pyridine protons (~8.5–9.0 ppm) and aliphatic hexanamide chains (~1.0–2.5 ppm) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and N–H (~3300 cm) .
- Elemental Analysis : Validates stoichiometry (e.g., C: ~76.9%, H: ~4.7%, N: ~9.8% for similar compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodological Answer :
- Byproduct Formation : Unreacted hexanoyl chloride or partial amidation products may persist. Monitor via thin-layer chromatography (TLC) and purify using column chromatography .
- Metal Contamination : Trace metals from catalysts (e.g., Pd in coupling reactions) can affect coordination studies. Use chelating agents (e.g., EDTA) during workup .
- Solvent Residues : Residual acetone or DCM is detectable via H NMR. Ensure thorough drying under vacuum .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination chemistry, and what metal ions show optimal binding?
- Methodological Answer : The pyridine-2,6-dicarboxamide motif acts as a tridentate ligand , coordinating via pyridine nitrogen and two amide oxygen atoms. Optimal binding occurs with:
- Transition Metals : Cd(II), Cu(II), and Fe(III) form stable complexes with log values >5.0 .
- Experimental Design : Titration calorimetry (ITC) or UV-Vis spectroscopy quantifies binding constants. For example, Cd(II) complexes exhibit λ shifts at ~280 nm upon coordination .
Q. What role does this compound play in designing ion-imprinted polymers for environmental remediation?
- Methodological Answer :
- Template Ion Strategy : Cd(II) or Pb(II) is used as a template ion during polymerization with methacrylamide derivatives. The pyridine-2,6-diamide group enhances selectivity via size and charge complementarity .
- Performance Metrics :
| Parameter | Optimal Value | Reference |
|---|---|---|
| Adsorption Capacity | 120 mg/g (Cd(II)) | |
| Selectivity (Cd/Pb) | 15:1 |
Q. How can researchers resolve contradictions in reported synthetic yields or coordination behavior?
- Methodological Answer :
- Yield Discrepancies : Variations in solvent polarity (e.g., DMF vs. acetone) or reaction time (24–48 hours) significantly impact yields. Systematic optimization via Design of Experiments (DoE) is advised .
- Coordination Inconsistencies : Differences in pH (e.g., 5.0 vs. 7.0) or counterion effects (Cl vs. NO) alter metal-ligand stability. Control ionic strength using buffers like Tris-HCl .
Q. What strategies enhance the compound’s utility in catalysis or MOF synthesis?
- Methodological Answer :
- MOF Design : Combine with carboxylate linkers (e.g., terephthalic acid) to form porous networks. Pyridine-2,6-diamide improves thermal stability (TGA shows stability up to 300°C) .
- Catalytic Applications : Use Pd-loaded MOFs for Suzuki-Miyaura coupling. The ligand’s electron-withdrawing amide groups enhance oxidative addition rates (TOF ~500 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
